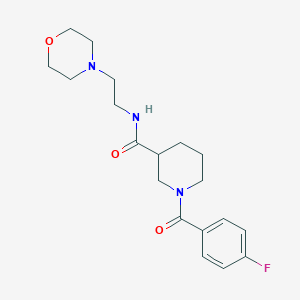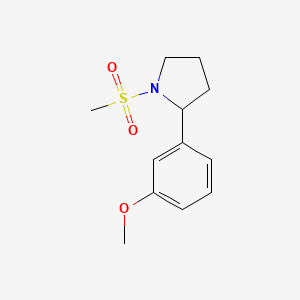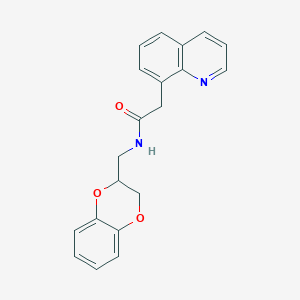
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is not fully understood, but it is believed to act by modulating various cellular pathways and signaling mechanisms. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the activity of various enzymes involved in angiogenesis, such as matrix metalloproteinases and VEGF receptors. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to modulate the activity of dopamine and serotonin receptors, leading to anxiolytic and antipsychotic effects. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the release of substance P and modulate the activity of nociceptors, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties, making it a promising compound for further research. However, one of the limitations of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Future Directions
There are several future directions for further research on 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. One of the areas of research is the development of more efficient and cost-effective synthesis methods for 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. Another area of research is the evaluation of the potential toxicity and side effects of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X in animal models and clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X and its potential therapeutic applications in various diseases and disorders.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X involves a series of chemical reactions, starting with the reaction of piperidine-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine. This results in the formation of 1-(4-fluorobenzoyl)-piperidine-3-carboxylic acid, which is then reacted with N-(2-morpholin-4-ylethyl) amine in the presence of a coupling agent, such as HATU or EDC, to yield 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-17-5-3-15(4-6-17)19(25)23-8-1-2-16(14-23)18(24)21-7-9-22-10-12-26-13-11-22/h3-6,16H,1-2,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOSUACYIRJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![2-[[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7546283.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

